

# Zoldonrasib (RMC-9805): Application Notes and Protocols for Phase 1 Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial data for **Zoldonrasib** (RMC-9805), a first-in-class, oral, covalent inhibitor of the KRAS G12D mutation. The included protocols are based on established methodologies for clinical research and are intended to serve as a guide for professionals in the field.

#### Introduction

**Zoldonrasib** is an investigational targeted therapy that selectively inhibits the KRAS G12D mutation, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.[1][2] Unlike previous KRAS inhibitors that target the inactive (GDP-bound) state, **Zoldonrasib** uniquely targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This is achieved through an innovative mechanism where **Zoldonrasib** forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to covalent modification and subsequent inhibition of downstream signaling pathways.[1][3]

# **Mechanism of Action and Signaling Pathway**

**Zoldonrasib**'s novel mechanism of action involves the formation of a stable, covalent bond with the aspartic acid residue of the G12D-mutated KRAS protein. This interaction is facilitated by the formation of a tri-complex with the ubiquitously expressed chaperone protein, cyclophilin



A. By targeting the active RAS(ON) state, **Zoldonrasib** effectively blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.



Click to download full resolution via product page

**Zoldonrasib**'s tri-complex formation and inhibition of the RAS-RAF-MEK-ERK signaling pathway.

# Phase 1 Clinical Trial Overview (NCT06040541)

The ongoing Phase 1, multicenter, open-label study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **Zoldonrasib** in patients with advanced solid tumors harboring the KRAS G12D mutation.[4][5]

#### **Patient Population**

Eligible patients for the Phase 1 trial include adults (≥18 years) with a confirmed diagnosis of an advanced solid tumor with a KRAS G12D mutation who have received prior standard therapy.[4][5] Key inclusion criteria include an ECOG performance status of 0 or 1.[4][5] Patients with active brain metastases are typically excluded.[4][5]

## **Study Design and Dosage**



The study consists of a dose-escalation phase followed by a dose-expansion phase.[4][5] In the dose-escalation portion, patients received **Zoldonrasib** orally at various dose levels to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][5]

Table 1: **Zoldonrasib** Phase 1 Dose Escalation Regimens

| Dosing Schedule   | Dose Levels (mg)         |  |
|-------------------|--------------------------|--|
| Once Daily (QD)   | 150, 300, 600, 900, 1200 |  |
| Twice Daily (BID) | 300, 450, 600            |  |

Data sourced from clinical trial presentations.[4][5]

Based on the findings from the dose-escalation phase, 1200 mg once daily was identified as the candidate for the recommended Phase 2 dose.[5]

#### Safety and Tolerability

**Zoldonrasib** has been generally well-tolerated across all dose levels. The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Table 2: Common Treatment-Related Adverse Events (≥10% incidence)

| Adverse Event | Frequency     | Severity            |
|---------------|---------------|---------------------|
| Nausea        | ~27-30%       | Primarily Grade 1/2 |
| Diarrhea      | ~13-16%       | Primarily Grade 1/2 |
| Vomiting      | Not specified | Primarily Grade 1/2 |

Data compiled from multiple clinical trial reports.[4][5]

Importantly, a maximum tolerated dose was not reached, and no dose-limiting toxicities were observed.[6]

# **Preliminary Efficacy**



Early data from the Phase 1 trial have shown promising antitumor activity. In a cohort of patients with NSCLC treated with the 1200 mg QD dose, an objective response rate (ORR) of 61% and a disease control rate (DCR) of 89% were observed.[7] In patients with PDAC receiving the 1200 mg daily dose, the ORR was 30% with a DCR of 80%.[5]

## **Experimental Protocols**

The following are generalized protocols for the key experiments conducted during the **Zoldonrasib** Phase 1 clinical trial. These are based on standard clinical trial methodologies.

### **Assessment of Antitumor Activity**

Objective: To evaluate the effect of **Zoldonrasib** on tumor size.

Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

- Baseline Assessment: All measurable lesions (up to a maximum of 5 total, and 2 per organ)
  are identified and their longest diameters are measured and summed to calculate the
  baseline sum of diameters.[8]
- Follow-up Assessments: Tumor assessments are performed at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI.[8][9]
- Response Classification:
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]





Click to download full resolution via product page

General experimental workflow for the **Zoldonrasib** Phase 1 clinical trial.

## Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **Zoldonrasib**.

#### Methodology:

 Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration.



- Bioanalysis: Plasma concentrations of Zoldonrasib are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters including:
  - Cmax (Maximum plasma concentration)
  - Tmax (Time to reach Cmax)
  - AUC (Area under the plasma concentration-time curve)
  - t1/2 (Elimination half-life)[11][12]

#### **Circulating Tumor DNA (ctDNA) Analysis**

Objective: To assess the pharmacodynamic effects of **Zoldonrasib** by measuring changes in KRAS G12D variant allele frequency (VAF) in plasma.

#### Methodology:

- Sample Collection: Peripheral blood is collected at baseline and on-treatment.
- Plasma Isolation: Plasma is separated from whole blood by centrifugation.
- ctDNA Extraction: Cell-free DNA is extracted from the plasma.
- VAF Quantification: The VAF of the KRAS G12D mutation is quantified using a highly sensitive method such as:
  - Droplet Digital PCR (ddPCR): For targeted analysis of a known mutation.
  - Next-Generation Sequencing (NGS): For broader genomic profiling.[13][14]
- Data Analysis: Changes in VAF from baseline are calculated to assess treatment response at a molecular level.

## Conclusion



The Phase 1 clinical trial of **Zoldonrasib** has demonstrated a manageable safety profile and encouraging preliminary antitumor activity in patients with KRAS G12D-mutated solid tumors. The unique mechanism of targeting the active RAS(ON) state represents a promising new strategy in the treatment of these cancers. Further clinical development is ongoing to confirm these findings and to explore the full potential of **Zoldonrasib** in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. mskcc.org [mskcc.org]
- 3. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of Zoldonrasib, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 4. revmed.com [revmed.com]
- 5. onclive.com [onclive.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]
- 8. project.eortc.org [project.eortc.org]
- 9. RECIST Criteria Friends of Cancer Research [friendsofcancerresearch.org]
- 10. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 11. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Circulating tumour DNA for cancer patients Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. academic.oup.com [academic.oup.com]







 To cite this document: BenchChem. [Zoldonrasib (RMC-9805): Application Notes and Protocols for Phase 1 Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861702#zoldonrasib-dosage-in-phase-1-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com